molecular formula C7H8N2O3 B14031982 Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate

Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate

Cat. No.: B14031982
M. Wt: 168.15 g/mol
InChI Key: JKHXDLDUIKLFJQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative with the molecular formula C7H8N2O3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate typically involves the reaction of 5-hydroxy-6-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, leading to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and carboxylate ester groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-6(10)5(7(11)12-2)9-3-8-4/h3,10H,1-2H3

InChI Key

JKHXDLDUIKLFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C(=O)OC)O

Origin of Product

United States

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